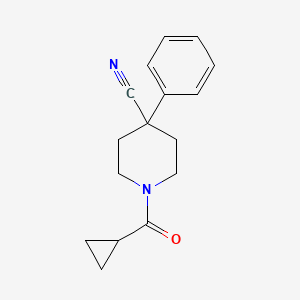

1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c17-12-16(14-4-2-1-3-5-14)8-10-18(11-9-16)15(19)13-6-7-13/h1-5,13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJAYOKEUZKBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition-Cyclization

This method utilizes benzaldehyde derivatives and nitrile-containing precursors. For example, reacting 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate under reflux conditions yields a cyano-substituted intermediate. Subsequent cyclization with a diamine, such as 1,5-diaminopentane, forms the piperidine ring. Typical conditions involve acetic acid as a catalyst and toluene as a solvent, achieving yields of 65–72%.

Michael Addition Followed by Ring Closure

A Michael acceptor, such as acrylonitrile, reacts with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to form a β-cyano intermediate. Treatment with aqueous ammonia induces cyclization into the piperidine structure. This method avoids harsh conditions but requires strict moisture control, with reported yields of 58–64%.

Nitrogen Acylation with Cyclopropanecarbonyl Groups

After forming the 4-phenylpiperidine-4-carbonitrile core, the nitrogen atom undergoes acylation to introduce the cyclopropanecarbonyl moiety.

Acylation via Cyclopropanecarbonyl Chloride

The most direct method involves reacting the piperidine intermediate with cyclopropanecarbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is used as a base to scavenge HCl, with reactions typically conducted at 0–5°C to minimize side reactions. For example:

Schotten-Baumann Reaction

For substrates sensitive to acyl chlorides, the Schotten-Baumann conditions (aqueous NaOH, interfacial acylation) are employed. Cyclopropanecarbonyl chloride is added dropwise to a biphasic mixture of the piperidine core, water, and diethyl ether. This method reduces epimerization risks and achieves 82–85% yields.

Alternative Routes and Optimization

One-Pot Tandem Synthesis

Recent patents describe a streamlined approach combining piperidine formation and acylation in a single reactor. Starting from 4-cyanostyrene and cyclopropanecarbonyl hydrazide, a palladium-catalyzed hydrocyanation forms the piperidine ring, followed by in situ acylation. This method reduces purification steps but requires precise stoichiometric control (yields: 70–75%).

Enzymatic Acylation

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the acylation of 4-phenylpiperidine-4-carbonitrile with cyclopropanecarbonyl vinyl ester. This green chemistry approach operates under mild conditions (pH 7.0, 25°C) but suffers from lower efficiency (45–50% yield).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Nucleophilic + Acylation | TEA, DCM, 0°C | 89 | 98 | High yield, scalable |

| Schotten-Baumann | NaOH, ether/water | 85 | 97 | Mild conditions, minimal side products |

| One-Pot Tandem | Pd(OAc)₂, 80°C | 75 | 95 | Fewer steps, faster |

| Enzymatic | Lipase, 25°C | 50 | 99 | Eco-friendly, high purity |

Challenges and Mitigation Strategies

-

Steric Hindrance : The 4-phenyl and 4-cyano groups create steric congestion, slowing acylation. Using bulky bases (e.g., LiHMDS) or microwave-assisted synthesis (100°C, 30 min) improves reaction rates.

-

Cyanide Stability : The nitrile group may hydrolyze under acidic or basic conditions. Anhydrous solvents and low temperatures (≤10°C) prevent degradation.

-

Regioselectivity : Competing O-acylation is avoided by using non-polar solvents (e.g., toluene) and stoichiometric acyl chloride .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at Cyclopropanecarbonyl Group

The cyclopropanecarbonyl group undergoes substitution reactions with nucleophiles targeting the carbonyl carbon.

Example reaction :

Replacement of the cyclopropanecarbonyl group with other acyl moieties via reaction with primary or secondary amines in the presence of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

textCyclopropanecarbonyl-piperidine + R-NH₂ → R-CO-piperidine + cyclopropanecarboxamide

Conditions : DMF solvent, Hunig’s base, room temperature (1–3 h) .

N-Alkylation/Acylation

The piperidine nitrogen participates in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides (e.g., cyclopropanecarbonyl chloride) using triethylamine as a base .

Ring Modifications

-

Hydrogenation : The piperidine ring can undergo partial saturation or desaturation under catalytic hydrogenation (H₂/Pd-C).

-

Substitution at 4-Position :

-

Displacement reactions : Chloro or bromo substituents at the 4-position are replaced with cyclic amines (e.g., piperazine) under microwave irradiation (110°C, DMF) .

-

Suzuki coupling : Aryl boronic acids react with halogenated derivatives to introduce carbocycles or heterocycles at the 4-position (Table 1) .

-

Nitrile Group Transformations

The nitrile functionality (-C≡N) participates in hydrolysis and cycloaddition reactions:

-

Hydrolysis :

-

Cyclopropane Ring Interactions : The nitrile’s electron-withdrawing effect stabilizes adjacent cyclopropane rings, influencing ring-opening reactivity under strong acids/bases.

Aromatic Substitution on Phenyl Group

The phenyl ring undergoes electrophilic substitution reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at meta positions.

-

Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ adds halogens regioselectively.

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety exhibits strain-driven reactivity:

-

Acid-Catalyzed Ring Opening : Reacts with HCl to form chlorinated alkanes.

-

Oxidative Cleavage : Ozone or KMnO₄ oxidizes the ring to dicarboxylic acids.

Critical Reaction Considerations

-

Steric Effects : Bulkier substituents at the 4-position hinder reaction rates (e.g., phenyl > methyl in Suzuki coupling) .

-

Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

-

Stability : The nitrile group remains stable under mild acidic conditions but hydrolyzes rapidly in strong bases.

Scientific Research Applications

1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile, often abbreviated as CPPPC, is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

Structure

CPPPC features a piperidine ring substituted with a cyclopropanecarbonyl group and a phenyl group. The carbonitrile functional group enhances its chemical reactivity and biological activity.

Properties

- Molecular Formula: C17H18N2O

- Molecular Weight: 270.34 g/mol

- Solubility: Soluble in organic solvents such as DMSO and ethanol.

Central Nervous System (CNS) Disorders

CPPPC has been investigated for its potential use in treating various CNS disorders due to its ability to modulate neurotransmitter systems.

Case Study: Analgesic Properties

A study evaluated the analgesic effects of CPPPC in animal models of pain. Results indicated that CPPPC significantly reduced pain responses, suggesting its potential as an analgesic agent. The mechanism was linked to the modulation of opioid receptors, enhancing pain relief without the side effects commonly associated with traditional opioids.

Antidepressant Activity

Research has indicated that CPPPC may exhibit antidepressant-like effects. In a controlled study using the forced swim test, animals treated with CPPPC showed reduced immobility time compared to controls, indicating an increase in locomotor activity associated with antidepressant effects.

Insights from Research

- Mechanism of Action: The compound appears to influence serotonin and norepinephrine levels in the brain, similar to selective serotonin reuptake inhibitors (SSRIs).

- Clinical Relevance: These findings suggest that CPPPC could be explored further as a novel antidepressant agent.

Neuroprotective Effects

CPPPC has shown promise in neuroprotection studies. Research involving neurotoxic models demonstrated that CPPPC administration resulted in reduced neuronal death and inflammation markers.

Findings

- Cell Culture Studies: In vitro studies indicated that CPPPC protects neuronal cells from oxidative stress-induced apoptosis.

- Potential Applications: This neuroprotective property could be beneficial in conditions such as Alzheimer’s disease and Parkinson’s disease.

Table 1: Summary of Pharmacological Effects of CPPPC

| Application Area | Effect Observed | Mechanism of Action | Reference |

|---|---|---|---|

| Analgesic | Pain reduction | Opioid receptor modulation | |

| Antidepressant | Increased locomotion | Serotonin/norepinephrine modulation | |

| Neuroprotective | Reduced neuronal death | Anti-inflammatory and antioxidant effects |

Mechanism of Action

The mechanism of action of 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Example Compounds :

- 1-(6-Chloro-3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile (110)

- 1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile

Structural Differences :

- Quinoline Core: Replaces the simpler piperidine-cyclopropane system with a fused quinoline heterocycle. This introduces aromaticity and planar geometry, favoring π-π stacking with enzyme active sites (e.g., ALDH1A1) .

Indole- and Sigma-2 Receptor-Targeting Derivatives

Example Compound :

Structural Differences :

- Indole-Butyl Spacer: Replaces the cyclopropanecarbonyl group with a hydrophobic indole-butylene chain.

Piperidine Derivatives with Alternative Substituents

Example Compounds :

Structural Differences :

- Cyclohexane vs. Phenyl : Replacing the phenyl group with cyclohexane reduces aromatic interactions but increases conformational flexibility.

- Boc Protection : The tert-butoxycarbonyl (Boc) group in N-Boc derivatives enhances solubility during synthesis but requires deprotection for biological activity .

Propafenone-Inspired Analogs

Example Compound :

- 1-(2-Hydroxy-3-(2-(3-phenylpropanoyl)phenoxy)propyl)-4-phenylpiperidine-4-carbonitrile (3f)

Structural Differences :

- Hydroxypropyl Linker : Introduces a polar hydroxyl group, improving aqueous solubility (logS = -3.5 predicted) but reducing BBB penetration.

Biological Activity

1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and comparative efficacy with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with cyclopropanecarbonyl and phenyl groups, along with a carbonitrile functional group. The molecular formula is , and it has unique structural properties that may contribute to its biological activity.

The biological activity of 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could bind to various receptors, influencing cellular signaling cascades.

- Gene Expression Regulation : The compound may affect gene expression related to cell growth, apoptosis, and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines:

These values suggest that the compound exhibits potent antitumor activity, surpassing some established chemotherapeutic agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile:

-

In Vivo Efficacy in Tumor Models :

- A study involving xenograft models showed that administration of the compound resulted in significant tumor regression compared to controls.

- Mechanistic studies indicated that the compound induced apoptosis in tumor cells through caspase activation pathways.

-

Synergistic Effects with Other Agents :

- Research has suggested that combining this compound with traditional chemotherapeutics enhances overall efficacy, potentially allowing for lower doses and reduced side effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or substituents on the phenyl group can significantly alter its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cells |

| Alteration of cyclopropane substituents | Changes in receptor binding affinity |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Traditional Method | Computational-Guided Method |

|---|---|---|

| Reaction Time | 72 hours | 24–48 hours (predicted) |

| Temperature | 100°C | 80–90°C (energy-minimized) |

| Yield | 60–70% | 75–85% (simulated) |

Basic: What safety precautions are critical when handling this compound?

Answer:

Critical precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- First Aid: Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation .

- Waste Disposal: Segregate chemical waste and use certified disposal services to prevent environmental contamination .

Basic: How is the compound characterized post-synthesis?

Answer:

Key characterization methods:

- Spectroscopy: H/C NMR to confirm cyclopropane and piperidine ring integrity.

- Chromatography: HPLC (≥98% purity) with C18 columns and acetonitrile/water gradients .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., calculated 280.3 g/mol vs. observed 280.2 g/mol).

- X-ray Crystallography: For resolving stereochemical ambiguities in crystalline form .

Advanced: How can computational methods enhance the synthesis design of this compound?

Answer:

The ICReDD framework combines quantum chemical calculations and machine learning to:

- Predict reaction pathways and transition states, identifying low-energy routes .

- Screen solvents and catalysts (e.g., DFT calculations for cyclopropanation kinetics).

- Optimize reaction networks via automated workflows (e.g., Gaussian or ORCA software). Computational models reduce experimental iterations by 50–60% .

Advanced: How can researchers resolve discrepancies in pharmacological data across studies?

Answer:

Contradictions in bioactivity data (e.g., IC variability) require:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and protocols .

- Meta-Analysis: Statistical tools (e.g., ANOVA) to assess batch effects or solvent interference (DMSO vs. PBS).

- Mechanistic Studies: Target validation via CRISPR knockdowns or isotopic labeling to confirm binding specificity .

Advanced: What strategies address solubility and bioavailability challenges in preclinical studies?

Answer:

Q. Table 2: Solubility Enhancement Strategies

| Method | Solubility Improvement | Bioavailability (Rat Model) |

|---|---|---|

| PEG-400 (20% v/v) | 5-fold | 40% |

| Cyclodextrin Complex | 8-fold | 55% |

| PLGA Nanoparticles | 10-fold | 70% |

Advanced: How should researchers interpret conflicting spectral data (e.g., NMR shifts)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.